4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromo-thienyl group: This step involves the bromination of a thienyl precursor, followed by its coupling with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.
Sulfonylation: The sulfonyl-amino group is introduced through the reaction of the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Chloro-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
- 4-{[(5-Methyl-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
- 4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its bromo-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique electronic characteristics .
Properties
Molecular Formula |
C10H11BrN4O3S2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrN4O3S2/c1-2-15-5-6(9(13-15)10(12)16)14-20(17,18)8-4-3-7(11)19-8/h3-5,14H,2H2,1H3,(H2,12,16) |
InChI Key |
YHDPKGOVBUZQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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